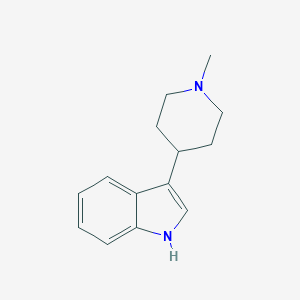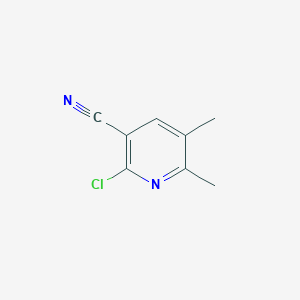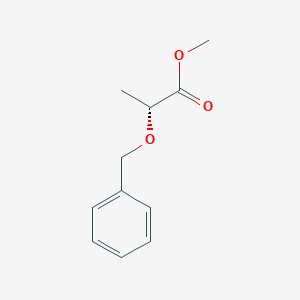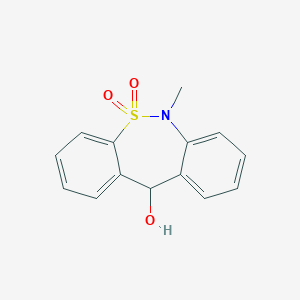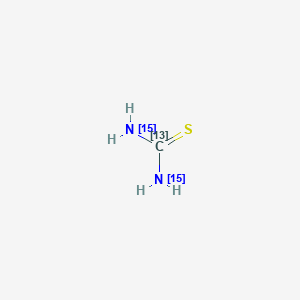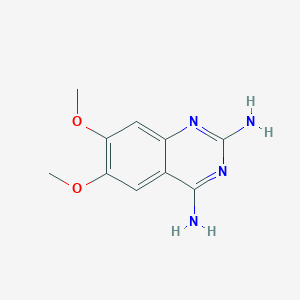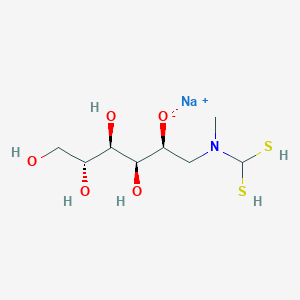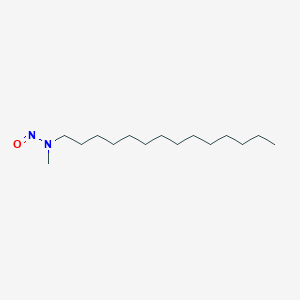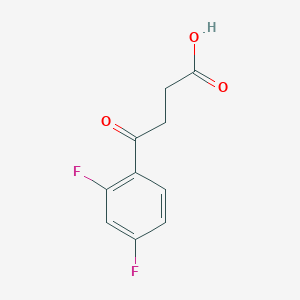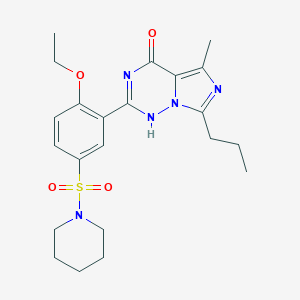
Suberanilic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Suberanilic Acid has been reported in several studies . One method involves the use of an acyltransferase from Mycobacterium smegmatis (MsAcT) for the preparation of aminooxo-acids in water . This process was carried out with excellent yields (68–94%) and rapid reactions (0.5–5 h) starting from anilines and a range of different anhydrides .Molecular Structure Analysis
The molecular structure of Suberanilic Acid consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . It has been used in photophysical studies to understand the behavior of aromatic compounds under various light conditions .Physical And Chemical Properties Analysis
Suberanilic Acid has a molecular weight of 249.30600 and a density of 1.153 . It has a boiling point of 488.556ºC at 760 mmHg and a melting point of 123ºC .Wissenschaftliche Forschungsanwendungen
Enzymatic Amide Bond Formation
Suberanilic Acid has been used in the development of a highly productive strategy for the preparation of aminooxo-acids in water . This process involves the use of an acyltransferase from Mycobacterium smegmatis (MsAcT), and it has been successfully applied for the preparation of a key intermediate of SAHA synthesis .
Synthesis of SAHA
Suberanilic Acid is a key intermediate for the preparation of SAHA (i.e., suberoylanilide hydroxamic acid), a potent inhibitor of histone deacetylases (HDACs) . This application is particularly important in the field of medical research, as HDAC inhibitors have potential therapeutic applications in cancer treatment.
Materials Science
Suberanilic Acid is widely studied in materials science, particularly for its applications in creating novel polymers . The unique properties of Suberanilic Acid make it a valuable component in the development of new materials with specific characteristics.
Fluorescent Materials
In addition to its use in creating polymers, Suberanilic Acid is also used in the development of fluorescent materials . These materials have a wide range of applications, including in the fields of bioimaging, diagnostics, and optoelectronics.
Synthesis of Azo Dyes
Suberanilic Acid’s ability to form stable diazo compounds makes it a valuable reagent in synthesizing azo dyes . These dyes are extensively used in textile and printing industries, making Suberanilic Acid an important compound in industrial applications.
Neurology Research
Suberanilic Acid is also used in neurology research . While the specific applications in this field are not detailed in the available resources, the mention of its use in neurology research suggests that Suberanilic Acid may have potential applications in the study or treatment of neurological conditions.
Zukünftige Richtungen
The use of Suberanilic Acid in the synthesis of aminooxo-acids through a Mycobacterium smegmatis acyltransferase represents a green and cost-efficient approach . This process was successfully applied for the preparation of a key intermediate of SAHA synthesis . This work provides an important foundation for further investigations into the targeted release of KDAC inhibitors in hypoxic tumors .
Eigenschaften
IUPAC Name |
8-anilino-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDAFSGJPGLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429494 | |
| Record name | Suberanilic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suberanilic Acid | |
CAS RN |
149648-52-2 | |
| Record name | Suberanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149648522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Suberanilic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUBERANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O3JZ9EX86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Suberanilic Acid in the synthesis of Vorinostat?
A: Suberanilic acid serves as a crucial intermediate in the synthesis of Vorinostat, a histone deacetylase inhibitor used in cancer treatment [, , , ]. Different synthetic routes utilize Suberanilic Acid, often involving reactions with hydroxylamine hydrochloride and coupling agents to ultimately yield Vorinostat [, ].
Q2: Are there alternative methods for synthesizing Suberanilic Acid besides its use in Vorinostat production?
A: Yes, a novel photochemical method has been developed for the synthesis of Suberanilic Acid. This method involves a deoxygenative hydroalkylation reaction of unactivated alkenes using readily available carboxylic acid derivatives []. This approach offers advantages such as broad functional group tolerance, mild reaction conditions, and scalability, making it a promising alternative to traditional methods.
Q3: Has Suberanilic Acid itself demonstrated any biological activity?
A: While Suberanilic Acid is primarily known as a precursor to Vorinostat, research indicates that a derivative, N-hydroxy-N'-phenyloctanediamide, synthesized from the methyl ester of Suberanilic Acid, exhibits potent inhibitory effects on the proliferation of AXC rat prostate cancer cells in vitro []. This finding suggests potential biological activity associated with Suberanilic Acid derivatives, warranting further investigation.
Q4: Are there any known immunological reactions associated with Suberanilic Acid or its derivatives?
A: Research dating back to the early 20th century indicates that azoproteins derived from Suberanilic Acid, along with similar compounds like adipanilic and succinanilic acids, elicited specific precipitin reactions with corresponding immune sera []. These findings highlight the potential for Suberanilic Acid and its derivatives to interact with the immune system, a factor to consider in drug development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

